Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate
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Overview
Description
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (20-50°C).
Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification: Typically involves crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form boronic acids or esters.
Reduction: Can be reduced to form boranes.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Formation of stable boron-carbon bonds: Facilitating further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C5H7BF3KO2 |
---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c1-4(5(10)11-2)3-6(7,8)9;/h3H,1-2H3;/q-1;+1/b4-3+; |
InChI Key |
YCMQRKIHJXDLMY-BJILWQEISA-N |
Isomeric SMILES |
[B-](/C=C(\C)/C(=O)OC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=C(C)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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